molecular formula C19H19N9O B13845781 1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol

1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol

Cat. No.: B13845781
M. Wt: 389.4 g/mol
InChI Key: KDZRSWDMQGKXOI-UHFFFAOYSA-N
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Description

1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol is a complex organic compound that features a unique structure combining multiple heterocyclic rings

Preparation Methods

The synthesis of 1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Chemical Reactions Analysis

1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of heterocyclic rings and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C19H19N9O

Molecular Weight

389.4 g/mol

IUPAC Name

1-[5-[[3-(6-amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-yl]amino]pyridin-2-yl]azetidin-3-ol

InChI

InChI=1S/C19H19N9O/c1-11-23-14(7-15(20)24-11)18-19(26-17-3-2-6-22-28(17)18)25-12-4-5-16(21-8-12)27-9-13(29)10-27/h2-8,13,25,29H,9-10H2,1H3,(H2,20,23,24)

InChI Key

KDZRSWDMQGKXOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=C(N=C3N2N=CC=C3)NC4=CN=C(C=C4)N5CC(C5)O

Origin of Product

United States

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